Buspirone N-oxide: A Comprehensive Technical Overview
Buspirone N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Buspirone N-oxide is a notable product of oxidative metabolism. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with Buspirone N-oxide, tailored for a scientific audience.
Chemical Structure and Properties
Buspirone N-oxide is formed through the N-oxidation of the piperazine ring of the parent buspirone molecule.[1][2] This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3][4] The resulting compound has a distinct chemical structure and set of physicochemical properties.
Below is a summary of the key chemical identifiers for Buspirone N-oxide:
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₁N₅O₃ | |
| Molecular Weight | 401.5 g/mol | |
| IUPAC Name | 8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
| CAS Number | 220747-81-9 | |
| SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] | |
| InChI | InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| LogP (Predicted) | 1.84 |
Metabolic Pathway of Buspirone
Buspirone undergoes extensive first-pass metabolism, with several key pathways identified. The formation of Buspirone N-oxide is one of these primary routes. The diagram below illustrates the major metabolic transformations of buspirone.
Quantitative Data
The formation of Buspirone N-oxide has been studied in vitro, providing insights into the enzymatic kinetics of this metabolic pathway.
| Parameter | Value | Experimental System | Source |
| Apparent Km for Buspirone N-oxide formation | 34.0 µM | Pooled Human Liver Microsomes |
Experimental Protocols
Synthesis of Buspirone N-oxide
A facile method for the preparation of Buspirone N-oxide involves the use of Davis' reagent (2-sulfonyloxaziridines).
Methodology Overview:
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Reactants: Buspirone (1) is treated with 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent, 2).
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Solvent: The reaction is carried out in methylene chloride.
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Temperature: The reaction proceeds at room temperature.
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Reaction Time: The oxidation is typically complete within one hour.
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Product Isolation: The resulting piperazine N-oxide can be isolated in high yield (e.g., 93%) as its oxalic acid salt.
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Purification: A key advantage of this method is that it often does not require chromatographic separation of the product.
This method offers a selective oxidation of the piperazine nitrogen without significant formation of the undesired pyrimidine N-oxide.
In Vitro Metabolism Studies
The metabolic pathways of buspirone, including the formation of Buspirone N-oxide, can be investigated using in vitro systems such as human liver microsomes (HLMs).
Methodology Overview:
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Incubation Mixture: [¹⁴C]Buspirone at varying concentrations (e.g., 2.5 to 150 µM) is incubated with pooled human liver microsomes (e.g., 0.1 mg/mL) and an NADPH-generating system in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
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Incubation Time: The incubation is carried out for a specific duration (e.g., 5 minutes).
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Metabolite Analysis: The reaction is quenched, and the metabolites are separated and identified using analytical techniques such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-radiochromatography) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Enzyme Kinetics: By measuring the rate of formation of Buspirone N-oxide at different substrate concentrations, enzyme kinetic parameters like the apparent Km can be determined.
Analytical Quantification
Sensitive and specific methods for the quantification of buspirone and its metabolites in biological matrices typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Methodology Overview for Buspirone (adaptable for N-oxide):
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Sample Preparation: Plasma samples containing the analyte are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. An internal standard (e.g., buspirone-d8) is added for accurate quantification.
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Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column (e.g., C18) with an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or ammonium acetate).
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Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For buspirone, a common transition is m/z 386 -> 122.
Conclusion
Buspirone N-oxide is a significant metabolite of buspirone, formed via CYP3A4-mediated oxidation. Understanding its chemical properties and the methods for its synthesis and quantification is crucial for comprehensive drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a foundation for researchers in the field of drug development to further investigate the role and characteristics of this metabolite.
References
- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
